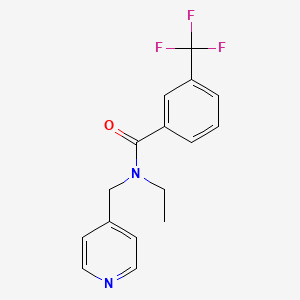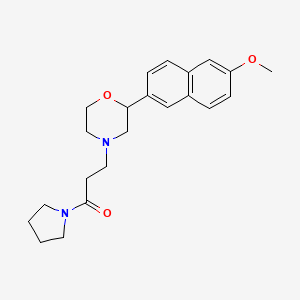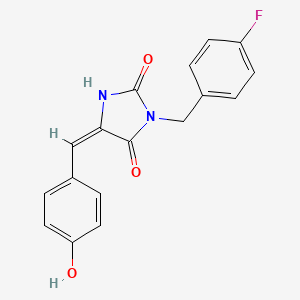
2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide, also known as DFP-10825, is a chemical compound that has been extensively studied in scientific research. It is a sulfonamide-based molecule that has shown potential as a therapeutic agent in various diseases. In
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide involves the inhibition of specific enzymes and proteins that play a crucial role in disease progression. For example, 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer metastasis and inflammation. By inhibiting MMP activity, 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide can potentially slow down disease progression.
Biochemical and Physiological Effects:
2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide can inhibit the growth of various cancer cell lines and reduce inflammation. In vivo studies have shown that 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide can reduce tumor growth and metastasis in animal models. 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has also been shown to have antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide in lab experiments is its high purity level. This allows for accurate and reproducible results. However, one limitation of using 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide is its relatively high cost compared to other compounds. Additionally, 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide may not be suitable for all types of experiments, as its mechanism of action is specific to certain enzymes and proteins.
Future Directions
There are several future directions for the study of 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide. One potential direction is the development of 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide-based therapies for the treatment of cancer and inflammation. Another direction is the study of the pharmacokinetics and pharmacodynamics of 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide in animal models and humans. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide and its potential side effects.
In conclusion, 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide is a sulfonamide-based molecule that has shown potential as a therapeutic agent in various diseases. Its mechanism of action involves the inhibition of specific enzymes and proteins, making it a promising candidate for the treatment of cancer, inflammation, and bacterial infections. While there are advantages and limitations to using 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide in lab experiments, there are several future directions for its study that could lead to the development of new therapies.
Synthesis Methods
The synthesis of 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide involves the reaction of 2,5-difluorobenzene with N-(3-pyridinylmethyl)amine in the presence of a sulfonamide reagent. The reaction yields 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide as a white crystalline solid with a high purity level.
Scientific Research Applications
2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has been studied extensively in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anticancer, and antibacterial properties. 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes and proteins, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2S/c13-10-3-4-11(14)12(6-10)19(17,18)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJZQAIGGAIYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5397946.png)
![[3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5397954.png)
![1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5397958.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B5397959.png)
![2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B5397964.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5397976.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5397996.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B5397998.png)
![4-{[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile dihydrochloride](/img/structure/B5397999.png)
![5-ethyl-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5398025.png)
![[3-oxo-3-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)propyl]amine hydrochloride](/img/structure/B5398033.png)